Cas no 31482-04-9 (2-(2-Methoxyethoxy)ethanamine oxalate)

2-(2-Methoxyethoxy)ethanamine oxalate Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Methoxyethoxy)ethanamine oxalate
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- Inchi: 1S/C5H13NO2.C2H2O4/c1-7-4-5-8-3-2-6;3-1(4)2(5)6/h2-6H2,1H3;(H,3,4)(H,5,6)
- InChI Key: DHUYDVILPFYCTG-UHFFFAOYSA-N
- SMILES: O(CCN)CCOC.OC(C(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 113
- Topological Polar Surface Area: 119
2-(2-Methoxyethoxy)ethanamine oxalate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A449039747-5g |
2-(2-Methoxyethoxy)ethanamine oxalate |
31482-04-9 | 97% | 5g |
$1042.00 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733066-5g |
2-(2-Methoxyethoxy)ethan-1-amine oxalate |
31482-04-9 | 98% | 5g |
¥9702.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733066-1g |
2-(2-Methoxyethoxy)ethan-1-amine oxalate |
31482-04-9 | 98% | 1g |
¥3234.00 | 2024-08-02 |
2-(2-Methoxyethoxy)ethanamine oxalate Related Literature
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
Additional information on 2-(2-Methoxyethoxy)ethanamine oxalate
Professional Introduction to Compound with CAS No. 31482-04-9 and Product Name: 2-(2-Methoxyethoxy)ethanamine oxalate
The compound with the CAS number 31482-04-9 and the product name 2-(2-Methoxyethoxy)ethanamine oxalate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development, biochemical synthesis, and industrial chemistry. The molecular structure of 2-(2-Methoxyethoxy)ethanamine oxalate consists of an ethylamine backbone modified with methoxy and ethoxy groups, forming a versatile intermediate that facilitates a wide range of chemical reactions.
Recent studies have highlighted the compound's role as a crucial intermediate in the synthesis of complex organic molecules. Its bifunctional nature, featuring both an amine group and an oxalate moiety, makes it an attractive candidate for medicinal chemistry applications. Researchers have leveraged this compound to develop novel pharmacophores that exhibit promising biological activities. For instance, derivatives of 2-(2-Methoxyethoxy)ethanamine oxalate have been investigated for their potential in modulating enzyme activity and interacting with biological targets.
In the realm of pharmaceutical innovation, the oxalate derivative has shown promise in preclinical studies as a precursor for small-molecule drugs. The methoxy and ethoxy substituents enhance the solubility and bioavailability of the resulting compounds, making them more suitable for therapeutic use. Furthermore, the oxalate group provides a stable scaffold that can be further functionalized to tailor specific pharmacological properties. This adaptability has positioned 2-(2-Methoxyethoxy)ethanamine oxalate as a valuable building block in the design of next-generation therapeutics.
The compound's significance extends beyond pharmaceutical applications into industrial chemistry. Its reactivity allows for the synthesis of polymers, coatings, and specialty chemicals that require precise molecular architecture. The ability to modify the amine and ether functionalities opens up avenues for creating high-performance materials with tailored properties. For example, researchers have explored its use in producing advanced polymers that exhibit enhanced thermal stability and mechanical strength.
From a synthetic chemistry perspective, 2-(2-Methoxyethoxy)ethanamine oxalate offers a unique platform for exploring new reaction pathways. The presence of both nucleophilic and electrophilic centers facilitates diverse transformations, including nucleophilic substitution, alkylation, and oxidation reactions. These reactions are essential for constructing complex molecular frameworks required in drug discovery and material science. The compound's versatility has been demonstrated in multi-step synthetic sequences where it serves as a key intermediate.
Advances in computational chemistry have further enhanced the utility of 2-(2-Methoxyethoxy)ethanamine oxalate by enabling precise modeling of its interactions with biological targets. Molecular docking studies have revealed its potential as a ligand for various enzymes and receptors, providing insights into its pharmacological profile. These computational approaches complement experimental work by predicting binding affinities and identifying optimal modifications for improving drug efficacy.
The compound's role in biochemical research is also noteworthy. It has been employed in studying enzyme mechanisms and developing enzyme inhibitors. The oxalate group interacts with metal ions present in many enzymes, influencing their catalytic activity. This interaction has been exploited to design inhibitors that disrupt pathological processes by targeting specific enzymatic pathways. Such applications underscore the importance of 2-(2-Methoxyethoxy)ethanamine oxalate in advancing our understanding of biochemical processes.
In conclusion, 2-(2-Methoxyethoxy)ethanamine oxalate represents a multifaceted compound with broad applications across pharmaceuticals, industrial chemistry, and biochemical research. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers seeking to develop novel materials and therapeutics. As scientific understanding progresses, the potential uses of this compound are expected to expand further, reinforcing its significance in modern chemical science.
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